4-(4-Ethylpiperazin-1-ylmethyl)phenylamine
Overview
Description
4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, also known as 4-EPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenylamine, a type of amine, and is related to the piperazine family of compounds. 4-EPM has been found to exhibit unique biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Scientific Research Applications
Sigma Ligands with Subnanomolar Affinity : Research on compounds structurally related to "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" has explored their potential as sigma ligands. These compounds show high affinity for sigma 1 and sigma 2 binding sites, alongside significant interactions with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The study identified compounds with potent anxiolytic activity in animal models, suggesting applications in developing treatments for anxiety disorders (Perregaard et al., 1995).
Tuberculostatic Activity of Phenylpiperazine Derivatives : Another study synthesized derivatives of "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" with potential tuberculostatic activity. These compounds demonstrated in vitro activity against several bacterial strains, indicating their potential as new treatments for tuberculosis (Foks et al., 2004).
Antidepressant and Anxiolytic Effects of Phenylpiperazine Derivatives : Further research into phenylpiperazine derivatives, including compounds similar to "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine," has revealed their antidepressant and anxiolytic properties in animal models. These findings highlight the potential for these compounds in treating mood disorders (Pytka et al., 2015).
Catechol Oxidase Activity Modulation : Research on unsymmetrical dicopper(II) complexes, including derivatives of "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine," has shown their ability to act as catechol oxidase models. This suggests applications in studying and modulating enzymatic activity relevant to various biological and chemical processes (Merkel et al., 2005).
Antimicrobial Activity of Thiazolidinone Derivatives : A novel series of thiazolidinone derivatives incorporating "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" has shown promising antimicrobial activity against a range of bacterial and fungal strains. These compounds represent a potential new class of antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTIATCVLPUOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360163 | |
Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-ylmethyl)phenylamine | |
CAS RN |
611225-86-6 | |
Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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